2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane is a heterocyclic compound featuring a 1,3-dioxane ring substituted with a phenoxyethyl group bearing bromo and methoxy substituents. The 1,3-dioxane ring, a six-membered cyclic ether with two oxygen atoms at positions 1 and 3, provides structural rigidity and influences electronic properties.
Properties
IUPAC Name |
2-[2-(5-bromo-2-methoxyphenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-15-11-4-3-10(14)9-12(11)16-8-5-13-17-6-2-7-18-13/h3-4,9,13H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKRRUYAGZSARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCC2OCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3-bromo-6-methoxyphenol with ethylene oxide in the presence of a base to form the intermediate 2-(3-bromo-6-methoxyphenoxy)ethanol. This intermediate is then cyclized with formaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
Scientific Research Applications
2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The dioxane ring provides structural stability and enhances the compound’s solubility in various solvents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane can be contextualized against analogous 1,3-dioxane derivatives. Key comparisons include:
Structural Variations in Substituents
- 2-(4-Methoxyphenyl)-1,3-dioxane (): This compound lacks the phenoxyethyl linker and bromo substituent. The methoxy group at the 4-position on the phenyl ring reduces steric hindrance compared to the target compound’s 3-bromo-6-methoxy arrangement. The absence of bromine may enhance solubility but reduce electrophilic reactivity .
- 4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane (): Here, a bromobenzyloxy group replaces the phenoxyethyl chain. The benzyloxy group introduces a methylene bridge, altering spatial orientation and electronic effects. The phenyl substituent on the dioxane ring may enhance π-π stacking interactions in supramolecular applications .
- 2-(3′-Nitro-phenyl)-5,5-bis(acetylthiomethyl)-1,3-dioxane (): This derivative features nitro and thioacetate groups. The nitro group (-NO₂) increases electron deficiency, while the thioacetate substituents enable sulfur-based reactivity (e.g., hydrolysis to thiols). This contrasts with the bromo-methoxy system in the target compound, which prioritizes halogen bonding and steric effects .
Physicochemical Properties
NMR Spectral Data :
- Target Compound : Expected aromatic protons (δ 6.5–7.5 ppm for bromo-methoxy-substituted phenyl) and dioxane ring protons (δ 3.5–5.0 ppm).
- 4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane () : Observed δ 7.57–7.28 ppm (aromatic), δ 5.19 ppm (benzyloxy CH₂), and δ 2.95 ppm (dioxane CH₂) .
- 2-(4-Methoxyphenyl)-1,3-dioxane () : Methoxy protons at δ ~3.8 ppm, with aromatic signals shifted upfield compared to brominated analogs .
Polarity and Solubility :
The bromo substituent in the target compound increases hydrophobicity relative to methoxy- or nitro-substituted analogs. Thioacetate derivatives () exhibit higher polarity due to sulfur-containing groups .
Data Tables
Table 2: NMR Chemical Shifts (Selected Peaks)
Biological Activity
The compound 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane is a member of the dioxane family, which has garnered attention due to its potential biological activities. Dioxanes are known for their diverse applications in medicinal chemistry, particularly in the development of antibacterial, antifungal, and anticancer agents. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxanes exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625 - 1250 µg/mL |
| Enterococcus faecalis | 625 µg/mL |
| Pseudomonas aeruginosa | 625 µg/mL |
In a comparative study, compounds derived from dioxanes demonstrated MIC values in the range of 40 to 50 µg/mL against Enterococcus faecalis and Pseudomonas aeruginosa, suggesting that modifications in the dioxane structure can enhance antibacterial potency .
Antifungal Activity
The antifungal potential of dioxane derivatives has also been explored. Compounds similar to this compound exhibited significant antifungal activity against Candida albicans with MIC values as low as 0.156 mg/mL . This suggests that structural features such as the methoxy group may play a crucial role in enhancing antifungal efficacy.
Anticancer Activity
Studies have shown that certain dioxane derivatives can induce apoptosis in cancer cells. For example, compounds with structural similarities to this compound demonstrated IC50 values ranging from 39 to 48 µM against various cancer cell lines. Flow cytometric analysis revealed that these compounds could induce cell cycle arrest in the G2/M phase and up-regulate p21 expression .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The presence of the bromine and methoxy groups is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. This interaction may lead to disruption of cellular functions such as protein synthesis and cell division.
Case Studies
- Antibacterial Efficacy : A study compared various dioxane derivatives' antibacterial activities against common pathogens. The results indicated that modifications at the phenyl ring significantly influenced antibacterial potency.
- Antifungal Screening : A series of dioxane derivatives were tested for antifungal activity against Candida albicans. The results showed that compounds with higher electron density on the aromatic ring exhibited better antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
